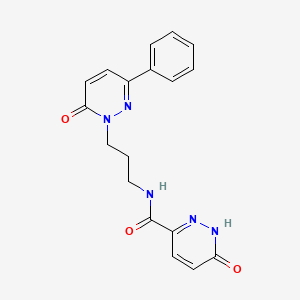
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound notable for its unique structure, which combines elements of pyridazine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions. Commonly, the synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and finally the formation of the carboxamide moiety. The reaction conditions often require controlled environments, including specific temperatures, pH levels, and the use of catalysts to ensure successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient methods. Generally, batch reactors are employed for the synthesis, ensuring high yields and purity of the product. Optimization of the reaction conditions, such as solvent choice and catalyst concentration, is crucial to minimize side reactions and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, leading to the formation of oxo-derivatives.
Reduction: Addition of hydrogen atoms, potentially converting ketones to alcohols.
Substitution: Exchange of functional groups on the pyridazine or phenyl rings.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reactions are often carried out under an inert atmosphere and at controlled temperatures to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For instance, oxidation may yield oxo-derivatives, while substitution reactions may introduce halogen or other functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide finds use in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its potential as a bioactive molecule with anti-inflammatory or antimicrobial properties.
Medicine: Exploring its efficacy as a drug candidate for treating specific diseases, such as cancer or neurological disorders.
Industry: Utilizing its unique chemical properties in the development of novel materials or catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The mechanism of action typically involves binding to enzymes or receptors, inhibiting or modulating their activity. Pathways involved may include signal transduction cascades, leading to alterations in cellular function or gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as other pyridazine derivatives, 6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide exhibits unique properties. For example, it may have higher stability or specificity towards certain biological targets. Similar compounds include:
6-oxo-1,6-dihydropyridazine derivatives
Phenyl-substituted pyridazines
Carboxamide-containing heterocycles
These comparisons highlight its uniqueness and potential advantages in various applications.
Eigenschaften
IUPAC Name |
6-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-16-9-7-15(20-21-16)18(26)19-11-4-12-23-17(25)10-8-14(22-23)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,19,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZPDXAJKCXDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
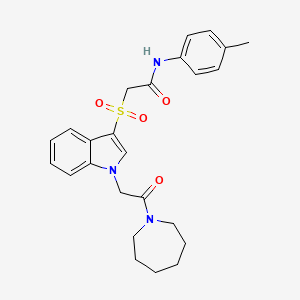
![(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2873488.png)
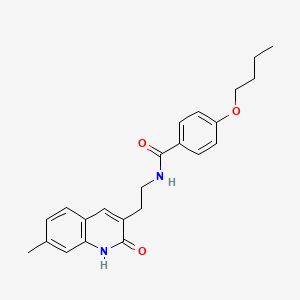
![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2873491.png)
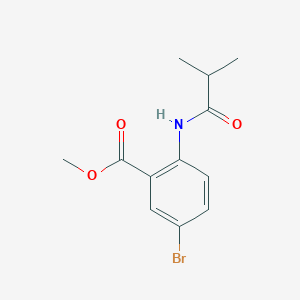
![N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873495.png)
![N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2873496.png)
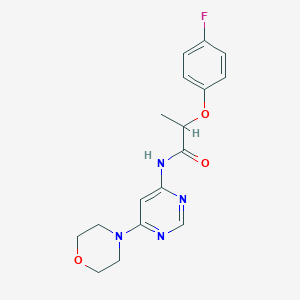
![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)
![4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2873501.png)

![1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873503.png)
![tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2873508.png)

